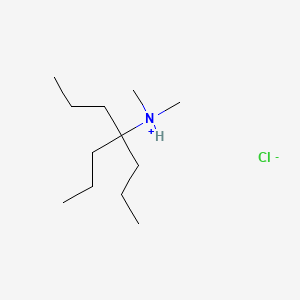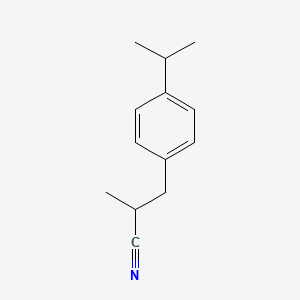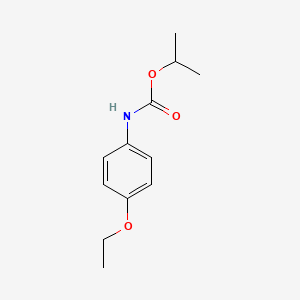
p-Ethoxycarbanilic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Ethoxycarbanilic acid isopropyl ester is an organic compound with the molecular formula C12H17NO3. It is a type of ester, which are compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Ethoxycarbanilic acid isopropyl ester can be synthesized through the esterification of p-ethoxycarbanilic acid with isopropyl alcohol. This reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently. The general reaction can be represented as follows:
p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalystp-Ethoxycarbanilic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
p-Ethoxycarbanilic acid isopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into p-ethoxycarbanilic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
- p-Ethoxycarbanilic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
p-Ethoxycarbanilic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a chemical penetration enhancer.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Ethoxycarbanilic acid isopropyl ester involves its interaction with biological membranes, enhancing the permeability of drugs and other compounds. This is achieved through the modification of lipid and protein structures within the membrane, facilitating the transport of molecules across the membrane barrier.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent and in fragrances.
Uniqueness
p-Ethoxycarbanilic acid isopropyl ester is unique due to its specific chemical structure, which imparts distinct properties such as its ability to act as a chemical penetration enhancer. This makes it particularly valuable in pharmaceutical and cosmetic applications where enhanced permeability is desired.
Properties
CAS No. |
73623-14-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
propan-2-yl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
KOWRPDYPDOSDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
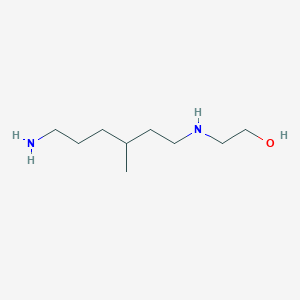
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
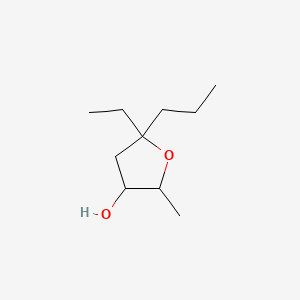
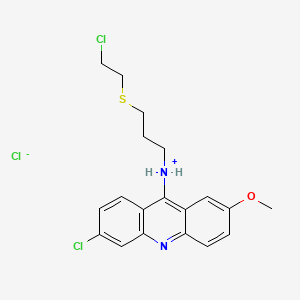
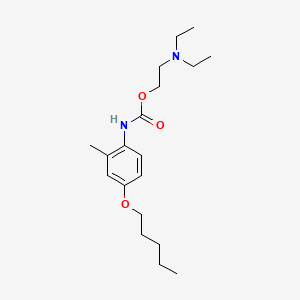
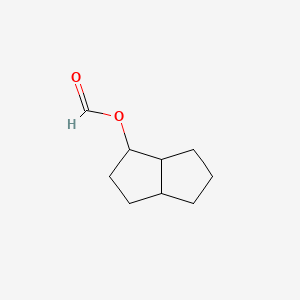
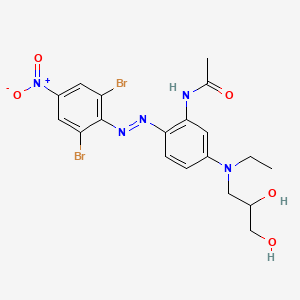
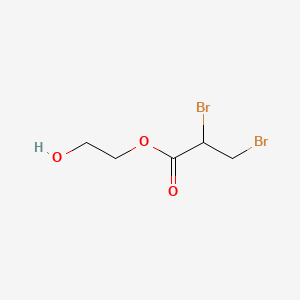

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)

